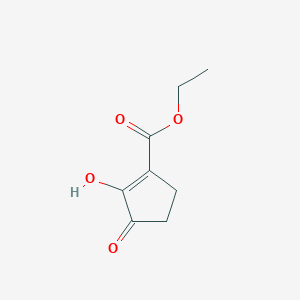
Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-Hydroxy-3-oxocyclopent-1-encarboxylat ist eine organische Verbindung mit der Summenformel C8H10O4. Es ist ein Derivat von Cyclopentenon und zeichnet sich durch das Vorhandensein einer Ethylestergruppe, einer Hydroxylgruppe und einer Ketogruppe am Cyclopentenring aus. Diese Verbindung ist aufgrund ihrer einzigartigen Struktur und Reaktivität in verschiedenen Bereichen der Chemie von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ethyl-2-Hydroxy-3-oxocyclopent-1-encarboxylat kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Ethylacetoacetat mit Cyclopentadien in Gegenwart eines Katalysators. Die Reaktion verläuft typischerweise unter milden Bedingungen, wie z. B. Raumtemperatur, und ergibt nach der Reinigung das gewünschte Produkt .
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von Ethyl-2-Hydroxy-3-oxocyclopent-1-encarboxylat große Chargen- oder kontinuierliche Verfahren umfassen. Die Wahl des Verfahrens hängt von Faktoren wie Ausbeute, Reinheit und Wirtschaftlichkeit ab. Die Optimierung der Reaktionsbedingungen, einschließlich Temperatur, Druck und Katalysatorkonzentration, ist entscheidend, um die Produktionseffizienz zu maximieren .
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-2-Hydroxy-3-oxocyclopent-1-encarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einer Ketogruppe oxidiert werden, was zur Bildung von Ethyl-2,3-Dioxocyclopent-1-encarboxylat führt.
Reduktion: Die Ketogruppe kann zu Ethyl-2-Hydroxy-3-Hydroxycyclopent-1-encarboxylat reduziert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid für die Reduktion und Nucleophile wie Amine oder Alkohole für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Ethyl-2-Hydroxy-3-oxocyclopent-1-encarboxylat, wie z. B. Ethyl-2,3-Dioxocyclopent-1-encarboxylat, Ethyl-2-Hydroxy-3-Hydroxycyclopent-1-encarboxylat und substituierte Ester oder Amide .
Wissenschaftliche Forschungsanwendungen
Ethyl-2-Hydroxy-3-oxocyclopent-1-encarboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antitumoraktivitäten.
Medizin: Die Forschung konzentriert sich auf ihr Potenzial als pharmazeutisches Zwischenprodukt bei der Entwicklung neuer Medikamente.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-Hydroxy-3-oxocyclopent-1-encarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Reaktivität der Verbindung beruht hauptsächlich auf dem Vorhandensein der Hydroxyl- und Ketogruppen, die an verschiedenen chemischen Reaktionen teilnehmen können. Diese funktionellen Gruppen ermöglichen es der Verbindung, kovalente Bindungen mit Zielmolekülen einzugehen, was zur Modulation biologischer Signalwege und zur Entfaltung ihrer Wirkungen führt .
Wirkmechanismus
The mechanism of action of ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the hydroxyl and keto groups, which can participate in various chemical reactions. These functional groups enable the compound to form covalent bonds with target molecules, leading to the modulation of biological pathways and the exertion of its effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-Hydroxy-3-oxocyclopent-1-encarboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Ethylacetoacetat: Beide Verbindungen enthalten eine Ethylestergruppe, aber Ethylacetoacetat fehlt der Cyclopentenring und die Hydroxylgruppe.
Cyclopentenon: Diese Verbindung teilt sich die Cyclopentenringstruktur, aber es fehlen die Ethylester- und Hydroxylgruppen.
Ethyl-2,3-Dioxocyclopent-1-encarboxylat: Diese Verbindung ist ein oxidiertes Derivat von Ethyl-2-Hydroxy-3-oxocyclopent-1-encarboxylat und enthält zwei Ketogruppen anstelle einer Hydroxylgruppe.
Eigenschaften
Molekularformel |
C8H10O4 |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-3-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-2-12-8(11)5-3-4-6(9)7(5)10/h10H,2-4H2,1H3 |
InChI-Schlüssel |
KLLXQEIOIHZHBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11762265.png)
![(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11762277.png)
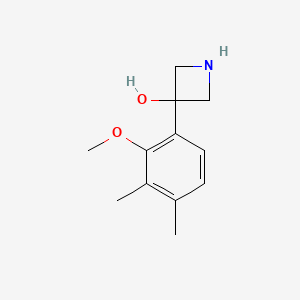

![2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol](/img/structure/B11762293.png)
![Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11762299.png)
![6'-Chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11762303.png)

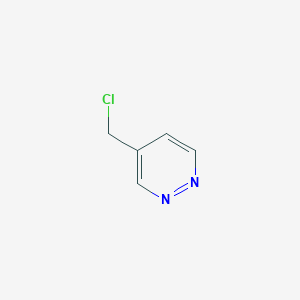
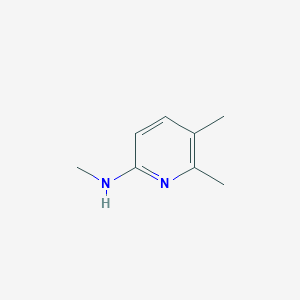

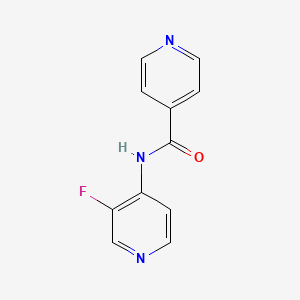
silane](/img/structure/B11762327.png)
![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
